2'-Fluorobiphenyl-2-carbaldehyde chemical properties
2'-Fluorobiphenyl-2-carbaldehyde chemical properties
This guide serves as an advanced technical resource for the characterization, synthesis, and application of 2'-Fluorobiphenyl-2-carbaldehyde . It is designed for medicinal chemists and process engineers requiring high-fidelity data on this sterically congested biaryl scaffold.[1]
CAS No: 223575-95-9 Chemical Class: Halogenated Biaryl Aldehyde Primary Utility: Precursor for Phenanthridines, Fluorenones, and Atropisomeric Ligands[2]
Part 1: Executive Summary & Chemical Identity[2]
2'-Fluorobiphenyl-2-carbaldehyde represents a distinct class of "ortho-ortho" substituted biaryls. Unlike its para-substituted isomers used in liquid crystals, this molecule is defined by significant steric strain between the aldehyde group at position 2 and the fluorine atom at position 2'.[1] This steric clash forces the biphenyl rings out of planarity, creating a twisted conformation that is critical for its reactivity profile—specifically in facilitating intramolecular cyclizations to form polycyclic heteroaromatics.[1]
Physicochemical Characterization
| Property | Specification |
| Molecular Formula | C₁₃H₉FO |
| Molecular Weight | 200.21 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 76–80 °C |
| Boiling Point | ~350 °C (Predicted/Extrapolated) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Steric Features | Non-planar biaryl axis; restricted rotation (atropisomeric potential at low T) |
Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)[2][4]
The most robust route to 2'-Fluorobiphenyl-2-carbaldehyde is the palladium-catalyzed cross-coupling of 2-formylphenylboronic acid and 1-bromo-2-fluorobenzene .[2] The choice of catalyst and base is critical to overcome the steric hindrance of the ortho-ortho coupling site.[1]
Protocol: Sterically Demanding Cross-Coupling
Objective: Synthesize 10g of 2'-Fluorobiphenyl-2-carbaldehyde.
Reagents:
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Substrate A: 2-Formylphenylboronic acid (1.2 equiv)[2]
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Substrate B: 1-Bromo-2-fluorobenzene (1.0 equiv)[2]
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Catalyst: Pd(PPh₃)₄ (3-5 mol%) – Tetrakis is preferred over Pd(OAc)₂ here to prevent Pd-black precipitation in prolonged reflux.[2]
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Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]
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Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio) – DME provides the necessary boiling point (~85°C) to drive the crowded coupling.[2]
Step-by-Step Workflow:
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Degassing: Charge a 3-neck round-bottom flask with Substrate B and DME. Sparge with Argon for 20 minutes. Oxygen exclusion is vital to preserve the phosphine ligands.[1]
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Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon.[1] Stir for 10 minutes until the solution turns yellow/orange.
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Coupling: Add Substrate A and the aqueous Na₂CO₃ solution.
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Reflux: Heat the biphasic mixture to vigorous reflux (internal temp ~85-90°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:1).[1]
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Workup: Cool to RT. Dilute with water and extract 3x with Ethyl Acetate.[1][3]
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Purification: The crude oil is often dark.[1] Pass through a silica plug to remove Palladium residues, then recrystallize from Hexane/Ethanol to yield yellow needles.[1]
Synthesis Diagram
Figure 1: Palladium-catalyzed synthesis pathway overcoming ortho-steric hindrance.
Part 3: Reactivity Profile & Mechanism[2]
The chemical behavior of 2'-Fluorobiphenyl-2-carbaldehyde is dominated by two factors: the electrophilicity of the aldehyde and the proximity of the fluorine atom, which can act as a leaving group in cyclization reactions or a directing group in C-H activation.
Intramolecular Cyclization (Phenanthridine Synthesis)
This is the most high-value application.[1] The aldehyde is converted to an imine (Schiff base), which then undergoes intramolecular radical cyclization or nucleophilic aromatic substitution (SNAr) to displace the fluorine, fusing the rings.[1]
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Pathway A (Radical): Condensation with an amine followed by Bu₃SnH/AIBN treatment generates an aryl radical that attacks the fluorinated ring.[1]
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Pathway B (SNAr): If the amine is sufficiently nucleophilic (or activated), it can displace the ortho-fluorine directly under basic conditions to form phenanthridines.[1]
Fluorenone Formation
Under oxidative conditions or specific C-H activation protocols, the aldehyde carbon can attack the 2'-position, ejecting fluorine (or hydrogen if non-fluorinated, but fluorine facilitates specific pathways) to form 9-fluorenone derivatives.
Reactivity Flowchart
Figure 2: Divergent reactivity pathways leading to fused heterocyclic scaffolds.[2]
Part 4: Applications in Drug Discovery
The 2'-Fluorobiphenyl-2-carbaldehyde scaffold is a "privileged structure" intermediate.
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Phenanthridine Alkaloids: Used to synthesize analogues of Nitidine and Fagaronine , which exhibit topoisomerase inhibition and antileukemic activity.[1] The fluorine atom in the precursor allows for late-stage diversification or specific metabolic blocking in the final drug molecule.[1]
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Atropisomeric Ligands: The twisted biaryl backbone serves as a precursor for chiral ligands used in asymmetric catalysis.[1] Reducing the aldehyde to a methyl/alcohol and resolving the enantiomers can yield axially chiral auxiliaries.[1]
Part 5: Safety & Handling
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (2'-fluorobiphenyl-2-carboxylic acid) over time.
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Disposal: Fluorinated aromatics require high-temperature incineration with scrubber systems to manage HF generation.[1]
References
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Sigma-Aldrich. 2'-Fluorobiphenyl-2-carbaldehyde Product Sheet (CAS 223575-95-9).Link[2]
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Royal Society of Chemistry. KOtBu Mediated Efficient Approach for the Synthesis of fused heterocycles via Intramolecular O-/N-Arylation.[1] (Detailed Suzuki protocols for ortho-substituted biphenyls). Link[2]
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PubChem. 2-(2-Fluorophenyl)benzaldehyde Compound Summary.Link[2]
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ChemicalBook. Properties and Suppliers of Fluorobiphenyl Carbaldehydes.Link[2]
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National Institutes of Health (PMC). Synthetic Strategies in the Preparation of Phenanthridinones.[1] (Mechanistic insight into cyclization). Link
